molecular formula C25H23N5O2S B11507966 1-[8-(4-Methoxyphenyl)-9-methyl-1,3-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-6-yl]ethanone

1-[8-(4-Methoxyphenyl)-9-methyl-1,3-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-6-yl]ethanone

Cat. No.: B11507966
M. Wt: 457.5 g/mol
InChI Key: FKQQJFLHLFCIMY-UHFFFAOYSA-N
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Description

1-[8-(4-Methoxyphenyl)-9-methyl-1,3-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[44]nona-2,7-dien-6-yl]ethanone is a complex organic compound with a unique structure that includes multiple aromatic rings and heteroatoms

Preparation Methods

The synthesis of 1-[8-(4-Methoxyphenyl)-9-methyl-1,3-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-6-yl]ethanone can be achieved through a multi-step process. The synthetic route typically involves the following steps:

    Formation of the core structure: This involves the construction of the spirocyclic framework through a series of cyclization reactions.

    Introduction of functional groups: Various functional groups, such as methoxy and phenyl groups, are introduced through substitution reactions.

    Final modifications:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

1-[8-(4-Methoxyphenyl)-9-methyl-1,3-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-6-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Various substitution reactions can be used to introduce new functional groups or to replace existing ones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[8-(4-Methoxyphenyl)-9-methyl-1,3-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4

    Medicinal Chemistry: This compound could be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structure of this compound makes it a potential candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: This compound could be used as a probe to study various biological processes, particularly those involving the interactions of aromatic compounds with biological molecules.

Mechanism of Action

The mechanism of action of 1-[8-(4-Methoxyphenyl)-9-methyl-1,3-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-6-yl]ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-[8-(4-Methoxyphenyl)-9-methyl-1,3-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-6-yl]ethanone can be compared with other similar compounds, such as:

    1-[8-(4-Methoxyphenyl)-9-methyl-1,3-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-6-yl]methanol: This compound has a similar structure but with a methanol group instead of an ethanone group.

    1-[8-(4-Methoxyphenyl)-9-methyl-1,3-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-6-yl]propane: This compound has a similar structure but with a propane group instead of an ethanone group.

The uniqueness of 1-[8-(4-Methoxyphenyl)-9-methyl-1,3-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4

Properties

Molecular Formula

C25H23N5O2S

Molecular Weight

457.5 g/mol

IUPAC Name

1-[8-(4-methoxyphenyl)-9-methyl-2,4-diphenyl-1-thia-3,4,6,7,9-pentazaspiro[4.4]nona-2,7-dien-6-yl]ethanone

InChI

InChI=1S/C25H23N5O2S/c1-18(31)29-25(28(2)23(26-29)19-14-16-22(32-3)17-15-19)30(21-12-8-5-9-13-21)27-24(33-25)20-10-6-4-7-11-20/h4-17H,1-3H3

InChI Key

FKQQJFLHLFCIMY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2(N(C(=N1)C3=CC=C(C=C3)OC)C)N(N=C(S2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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